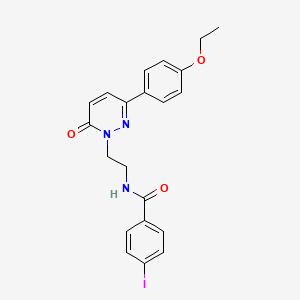

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide

Description

The compound N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide is a pyridazinone derivative characterized by a 6-oxopyridazin-1(6H)-yl core substituted with a 4-ethoxyphenyl group at the 3-position. An ethyl linker connects this core to a 4-iodobenzamide moiety.

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20IN3O3/c1-2-28-18-9-5-15(6-10-18)19-11-12-20(26)25(24-19)14-13-23-21(27)16-3-7-17(22)8-4-16/h3-12H,2,13-14H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBXSDLIUCWJRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20IN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyridazinone ring.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted phenyl halide reacts with the pyridazinone intermediate.

Attachment of the Iodobenzamide Moiety: The final step involves the coupling of the pyridazinone intermediate with 4-iodobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: The iodo group in the benzamide moiety can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: It can be utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone-Based Analogs with Halogenated Benzamides

N-(4-Iodophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8b)

- Key Differences: The pyridazinone core in 8b is substituted with a methyl group at the 3-position and a 4-(methylthio)benzyl group at the 5-position, whereas the target compound has a 4-ethoxyphenyl group at the 3-position. Pharmacological Implications: The methylthio group in 8b may enhance lipophilicity compared to the ethoxy group in the target compound, influencing membrane permeability .

Ethoxyphenyl vs. Methoxyphenyl Derivatives

N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS 922973-80-6)

- Key Differences :

- The methoxyphenyl substituent in this analog differs from the ethoxyphenyl group in the target compound by a shorter alkoxy chain (methoxy vs. ethoxy).

- The acetamide linker and ethyl spacer are structurally analogous but may exhibit distinct conformational preferences due to steric and electronic effects.

- Pharmacological Implications : The ethoxy group in the target compound may confer greater metabolic stability compared to methoxy, as longer alkoxy chains are less prone to oxidative degradation .

| Property | Target Compound | CAS 922973-80-6 |

|---|---|---|

| Alkoxy Group | 4-Ethoxyphenyl | 4-Methoxyphenyl |

| Molecular Weight | ~529.3 g/mol | 393.44 g/mol |

| Core Structure | Pyridazinone | Pyridazinone |

Antipyrine/Pyridazinone Hybrids

3-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide (6i)

- Key Differences: The pyridazinone core in 6i is substituted with a benzylpiperidinyl group, introducing a basic nitrogen and increased steric bulk compared to the ethoxyphenyl group in the target compound. sigma receptors) .

Pyridazine vs. Pyridazinone Derivatives

I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)

- Key Differences: I-6230 contains a pyridazine ring (non-oxidized) instead of a pyridazinone (oxidized), altering electronic properties and hydrogen-bonding capacity. The ethylamino benzoate group differs from the ethyl-linked iodobenzamide in the target compound, suggesting divergent pharmacokinetic profiles .

| Property | Target Compound | I-6230 |

|---|---|---|

| Core Structure | Pyridazinone (6-oxo) | Pyridazine |

| Aromatic Group | 4-Iodobenzamide | Ethyl 4-aminobenzoate |

| Oxidation State | Oxidized (keto group) | Non-oxidized |

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridazinone ring, an ethoxyphenyl group, and an iodinated benzamide moiety, which contribute to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 426.31 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways. For instance, the pyridazinone core is known to interact with histone deacetylases (HDACs), which play a significant role in regulating gene expression and are implicated in various diseases, including cancer and neurodegenerative disorders.

- Receptor Modulation : It may also bind to cellular receptors, altering signal transduction pathways that govern cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have suggested that compounds with similar structures can demonstrate antitumor effects through the inhibition of HDACs, leading to the reactivation of tumor suppressor genes . In vitro assays have shown that these compounds can reduce cell viability in various cancer cell lines.

Neuroprotective Effects

The compound's potential neuroprotective properties stem from its ability to inhibit HDACs, which are associated with neurodegenerative diseases like Alzheimer's. By modulating histone acetylation, it may enhance neuronal survival under oxidative stress conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- Study on HDAC Inhibition : A related compound demonstrated potent inhibition of class II HDACs with IC50 values ranging from 3 to 870 nM, showcasing its potential as a lead compound for neurodegenerative disease treatment .

- Neuroprotective Assays : Another study highlighted that phenoxazine derivatives exhibited protective effects against H2O2-induced neuronal injury at sub-micromolar concentrations without significant cytotoxicity . This suggests similar mechanisms might be applicable to our compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.